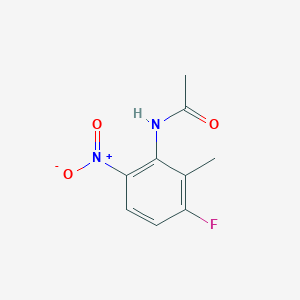
2-Cyano-4,6-difluorobenzene-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyano-4,6-difluorobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C7H2ClF2NO2S and a molecular weight of 237.61 g/mol . It is a fluorinated benzene derivative that contains both cyano and sulfonyl chloride functional groups. This compound is known for its reactivity and selectivity, making it valuable in various chemical applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-4,6-difluorobenzene-1-sulfonyl chloride typically involves the electrophilic aromatic substitution of benzene derivatives. The general mechanism includes the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring . Specific reaction conditions and reagents may vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar electrophilic aromatic substitution reactions on a larger scale. The use of specialized equipment and controlled environments ensures the efficient and safe production of the compound.
化学反応の分析
Types of Reactions
2-Cyano-4,6-difluorobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: Common in aromatic compounds, where the sulfonyl chloride group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the benzene ring.
Addition Reactions: Although less common, addition reactions can occur under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or alcohols under basic conditions.
Oxidation Reactions: Often use oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: May involve reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids.
科学的研究の応用
2-Cyano-4,6-difluorobenzene-1-sulfonyl chloride has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential pharmaceutical applications due to its reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Cyano-4,6-difluorobenzene-1-sulfonyl chloride involves its reactivity as an electrophile in aromatic substitution reactions. The compound’s sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophiles. This reactivity is crucial for its applications in modifying other molecules and creating new compounds .
類似化合物との比較
Similar Compounds
2,6-Difluorobenzenesulfonyl chloride: Similar in structure but lacks the cyano group.
2-Bromo-4-fluorobenzenesulfonyl chloride: Contains a bromine atom instead of a cyano group.
Uniqueness
2-Cyano-4,6-difluorobenzene-1-sulfonyl chloride is unique due to the presence of both cyano and sulfonyl chloride groups, which confer distinct reactivity and selectivity. This makes it particularly valuable in applications requiring precise chemical modifications .
特性
IUPAC Name |
2-cyano-4,6-difluorobenzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF2NO2S/c8-14(12,13)7-4(3-11)1-5(9)2-6(7)10/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVURPSCOXJRTFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)S(=O)(=O)Cl)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-Methyl-N-[2-[(2-methyl-5,6,7,8-tetrahydroquinazolin-6-yl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2525483.png)
![(1H-benzo[d]imidazol-1-yl)(3-iodo-4-methoxyphenyl)methanone](/img/structure/B2525484.png)

![2-Ethoxy-6-{[(3,4,5-trimethoxyphenyl)amino]methyl}phenol](/img/structure/B2525486.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2525491.png)
![3-Chloro-6-[(2,4-dichlorophenyl)methyl]pyridazine](/img/structure/B2525493.png)
![N-(2,3-dimethoxybenzyl)-2-((7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2525494.png)


![3-chloro-N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzamide](/img/structure/B2525501.png)

![2-[benzyl(methyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B2525504.png)
![9-(3,4-dimethylphenyl)-3-hexyl-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2525506.png)
